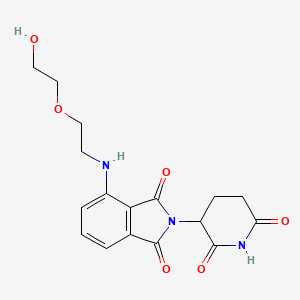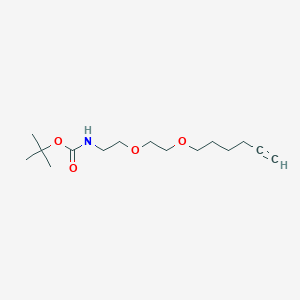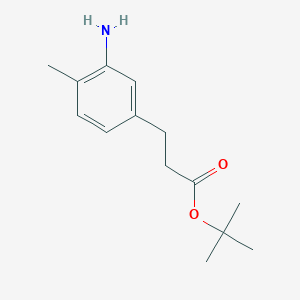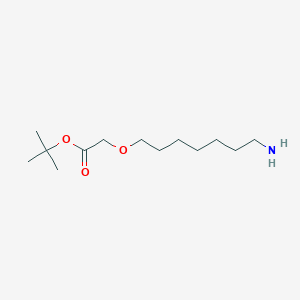
2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene is an organic compound that features a benzene ring substituted with a complex azido-ether chain
Méthodes De Préparation
The synthesis of 2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene typically involves multi-step organic reactions. One common method includes the reaction of benzyl alcohol with 2-(2-bromoethoxy)ethanol to form 2-((2-(benzyloxy)ethoxy)methyl)benzene. This intermediate is then reacted with 5-azidopentyl bromide under nucleophilic substitution conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions for these reactions include copper(I) catalysts for click chemistry and hydrogen gas with palladium catalysts for reduction reactions. Major products formed from these reactions include triazoles and amines.
Applications De Recherche Scientifique
2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive azido group.
Mécanisme D'action
The mechanism of action of 2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene include:
2-((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene: This compound has a bromine atom instead of an azido group, making it less reactive in click chemistry but useful in nucleophilic substitution reactions.
2-((2-((5-Aminopentyl)oxy)ethoxy)methyl)benzene: This compound has an amine group instead of an azido group, making it useful in amide bond formation and other reactions involving amines.
The uniqueness of this compound lies in its azido group, which provides high reactivity and versatility in various chemical reactions, particularly in click chemistry.
Propriétés
IUPAC Name |
2-(5-azidopentoxy)ethoxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-17-16-9-5-2-6-10-18-11-12-19-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSQSQJBLLKUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














